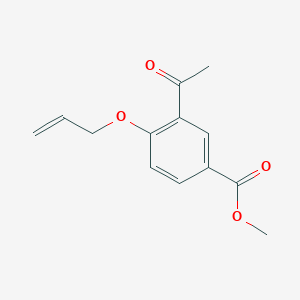

Methyl 3-acetyl-4-(allyloxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 3-acetyl-4-prop-2-enoxybenzoate |

InChI |

InChI=1S/C13H14O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h4-6,8H,1,7H2,2-3H3 |

InChI Key |

MDHXASZLOVFHAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC=C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the non-destructive analysis of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For Methyl 3-acetyl-4-(allyloxy)benzoate, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methyl ester protons, the acetyl methyl protons, and the protons of the allyl group.

The aromatic region is expected to show a complex splitting pattern due to the trisubstituted benzene (B151609) ring. The proton at position 2 (H-2), being ortho to the acetyl group, would likely appear as a doublet. The proton at position 6 (H-6), ortho to the ester group, would also be a doublet, while the proton at position 5 (H-5), situated between the allyloxy and acetyl groups, would likely be a doublet of doublets.

The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. Similarly, the methyl protons of the acetyl group (-COCH₃) would also present as a singlet, but at a slightly downfield-shifted position compared to the ester methyl, generally around 2.5-2.7 ppm.

The allyloxy group would give rise to a characteristic set of signals. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) would appear as a doublet of triplets. The terminal vinyl protons (=CH₂) would show two distinct signals, one for the cis and one for the trans proton, both appearing as doublets of doublets. The internal vinyl proton (-CH=) would be observed as a multiplet, resulting from coupling with both the methylene and terminal vinyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Aromatic) | ~8.1 | d |

| H-6 (Aromatic) | ~7.9 | d |

| H-5 (Aromatic) | ~7.0 | dd |

| -OCH₃ (Ester) | ~3.9 | s |

| -COCH₃ (Acetyl) | ~2.6 | s |

| -OCH₂- (Allyl) | ~4.6 | dt |

| =CH- (Allyl) | ~6.0 | m |

| =CH₂ (Allyl, trans) | ~5.4 | dd |

| =CH₂ (Allyl, cis) | ~5.3 | dd |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom.

The carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 165-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the allyloxy group (C-4) and the carbon bearing the acetyl group (C-3) will be significantly affected. The carbons of the allyl group will appear in the vinylic and aliphatic regions of the spectrum. The methyl carbons of the ester and acetyl groups will be found at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| C=O (Acetyl) | ~197 |

| C-4 (Aromatic, -Oallyl) | ~160 |

| C-1 (Aromatic, -COOCH₃) | ~123 |

| C-3 (Aromatic, -COCH₃) | ~131 |

| C-2 (Aromatic) | ~133 |

| C-6 (Aromatic) | ~130 |

| C-5 (Aromatic) | ~113 |

| -OCH₂- (Allyl) | ~69 |

| =CH- (Allyl) | ~132 |

| =CH₂ (Allyl) | ~118 |

| -OCH₃ (Ester) | ~52 |

| -COCH₃ (Acetyl) | ~26 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6) and within the allyl group spin system (e.g., -OCH₂- with =CH- and =CH- with =CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the aromatic CH groups and the carbons of the allyl group by linking the already assigned proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the acetyl methyl protons and the H-2 proton.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by absorption bands corresponding to its various functional groups. The most prominent features would be the strong carbonyl stretching vibrations. The ester carbonyl (C=O) stretch is expected to appear around 1720-1740 cm⁻¹, while the ketone carbonyl stretch of the acetyl group will likely be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

Other significant absorptions include the C-O stretching vibrations of the ester and ether linkages in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring, methyl groups, and the allyl group will be observed above 3000 cm⁻¹ (aromatic and vinylic C-H) and below 3000 cm⁻¹ (aliphatic C-H). The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 |

| C=O (Acetyl) | Stretching | 1680-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester & Ether) | Stretching | 1200-1300 |

| C-H (Aromatic & Vinylic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C-H (Aromatic) | Out-of-plane bending | 800-900 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to intense FTIR signals, changes in polarizability during a vibration result in strong Raman signals. For this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to produce strong Raman bands. The C=C stretching of the allyl group would also be a prominent feature. Carbonyl stretching vibrations are also observable in Raman spectra, though they are typically weaker than in FTIR. The symmetric C-H stretching vibrations of the methyl groups would also be visible.

For related compounds, Surface-Enhanced Raman Spectroscopy (SERS) has been employed to enhance the Raman signals, particularly for molecules adsorbed on metallic nanostructures. This technique could potentially be applied to this compound to obtain more detailed vibrational information, especially at low concentrations.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry is essential for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For "this compound" (C₁₃H₁₄O₄), the expected exact mass can be calculated with high precision.

Table 1: Predicted HRMS Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄O₄ |

| Exact Mass | 234.0892 u |

| Monoisotopic Mass | 234.0892 u |

Note: The predicted values are calculated based on the elemental composition.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS analysis would provide both the retention time of the compound and its mass spectrum, which is a fingerprint based on its fragmentation pattern upon electron ionization.

Although a specific GC-MS spectrum for "this compound" is not published, its fragmentation can be predicted based on the known behavior of related structures such as aryl ethers, ketones, and methyl benzoates. miamioh.edulibretexts.orgwhitman.edu The molecular ion peak ([M]⁺) would be expected at m/z 234. Key fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the ether bond could result in the loss of the allyl radical (•C₃H₅), leading to a significant fragment ion.

Loss of the methoxy (B1213986) group: Fragmentation of the ester functionality could lead to the loss of a methoxy radical (•OCH₃) from the molecular ion.

Formation of an acylium ion: Cleavage of the bond between the acetyl group and the aromatic ring could result in the formation of a stable acylium ion.

Cleavage of the ester group: The ester group itself can undergo fragmentation, leading to characteristic ions.

The fragmentation of aromatic ethers often involves cleavage of the C-O bond beta to the aromatic ring, and they can exhibit prominent molecular ions due to the stability of the benzene ring. whitman.edu The fragmentation of methyl benzoate (B1203000) typically shows a prominent molecular ion and characteristic losses of the methoxy group and the entire ester group. nist.govnist.gov

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For "this compound," LC-MS would be particularly useful for its analysis in complex matrices or for quantification.

While no specific LC-MS method for this compound is documented, methods for the analysis of related carbonyl compounds and esters are well-established. acs.orgnih.govnih.gov A typical LC-MS analysis would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution. Detection would be performed using a mass spectrometer, likely with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. acs.orgnih.gov Derivatization techniques can be employed to enhance the sensitivity of detection for carbonyl compounds. acs.org For "this compound," LC-MS/MS could be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions.

Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems. The UV-Vis spectrum of "this compound" is expected to be dominated by the absorptions of the substituted benzene ring.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted Transition | Approximate λ_max (nm) | Description |

| π → π | ~250-260 | Primary benzene band (B-band), shifted by substituents. |

| π → π | ~280-290 | Secondary benzene band (E-band), shifted and intensified. |

| n → π* | ~310-330 | Weak absorption from the carbonyl group of the acetyl substituent. |

Note: These are estimated values based on the known effects of similar substituents on the benzene chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for "this compound" has been reported, insights into its likely solid-state conformation can be gleaned from the crystal structures of related methyl benzoate derivatives. researchgate.netnih.gov

It is anticipated that the benzene ring and the methyl carboxylate group will be nearly coplanar to maximize π-conjugation. The acetyl group will also tend to be coplanar with the ring. The allyloxy group, however, provides more conformational flexibility. The orientation of the allyl group relative to the benzene ring will be a key feature of the crystal structure. Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules, would likely play a significant role in the crystal packing. The study of metronidazole (B1676534) benzoate, for example, shows how different crystal forms can arise from different molecular conformations and packing arrangements. nih.gov

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors like hydroxyl or amine groups, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the acetyl and ester carbonyl groups are potential hydrogen bond acceptors, while the various C-H bonds on the aromatic ring, the methyl group, and the allyl group can act as donors. In similar benzoate structures, such as 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, molecules are linked by C-H···O hydrogen bonds, often forming distinct chains or networks. For instance, C-H···O interactions can create zigzag chains that contribute to a layered or three-dimensional crystal architecture.

π-π Stacking: The presence of the aromatic benzene ring in this compound makes it a prime candidate for π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in parallel aromatic rings, are a significant driving force in the packing of many aromatic compounds. The extent and geometry of this stacking (e.g., face-to-face or offset) would depend on the electronic nature and steric hindrance of the substituents on the ring.

A hypothetical packing arrangement for this compound could involve a combination of these interactions, leading to a densely packed and stable crystal lattice. The interplay between the weak hydrogen bonds and the π-π stacking would likely be the dominant factor in defining the supramolecular assembly.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be a result of the balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

Acetyl Group: The orientation of the acetyl group relative to the benzene ring is of particular interest. In related acetophenone (B1666503) derivatives, the acetyl group is often found to be nearly coplanar with the phenyl ring to maximize conjugation, with a small dihedral angle.

Ester Group: Similarly, the methyl ester group may exhibit some degree of planarity with the benzene ring to facilitate electronic delocalization.

In the absence of experimental data for the title compound, we can look at analogues. For instance, in the crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, the central phenyl ring makes significant dihedral angles with the benzoate phenyl ring. This indicates that steric and electronic factors can lead to non-planar conformations in the solid state. It is therefore reasonable to predict that the substituents in this compound would likely be twisted out of the plane of the central benzene ring to some extent.

The final conformation adopted in the crystalline state would be the one that represents the global minimum in the potential energy landscape of the crystal, taking into account both intramolecular and intermolecular forces.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a wide range of molecular properties by calculating the electron density rather than the complex many-electron wavefunction.

Geometry Optimization and Conformational Preferences

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For Methyl 3-acetyl-4-(allyloxy)benzoate, this involves finding the minimum energy conformation of the molecule. The process accounts for the rotational freedom around single bonds, such as those in the allyloxy and methyl ester groups. Different starting geometries, or conformers, would be calculated to identify the global minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the molecule's most probable shape. For instance, calculations on similar phenolic compounds have used the B3LYP functional with a 6-31G(d) basis set to achieve reliable geometries. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Ionization Potentials, Electron Affinities)

With an optimized geometry, DFT is used to analyze the molecule's electronic properties. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.govmaterialsciencejournal.org A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov For aromatic compounds, these orbitals are typically delocalized π-systems.

Table 1: Representative Global Quantum Chemical Identifiers (Hypothetical) This table illustrates the type of data that would be generated from a DFT analysis. The values are for illustrative purposes only and are not based on actual calculations for this compound.

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | ≈ -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic data. By calculating the magnetic shielding around each nucleus, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical spectra are invaluable for interpreting experimental results and confirming the molecule's structure. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretches, C-O-C bends, and aromatic ring vibrations. researchgate.net

Time-Dependent DFT for Excitation and De-excitation Dynamics

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) is employed. This method is used to calculate the electronic excited states of the molecule. researchgate.net It can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of vertical excitations from the ground state to various excited states. researchgate.net Furthermore, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence or phosphorescence, providing insights into the de-excitation pathways of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. By calculating the electrostatic potential at the electron density surface, an MEP map identifies regions that are electron-rich or electron-poor.

Electron-rich regions (negative potential, typically colored red to yellow) are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl groups (in both the acetyl and ester functions) and the ether linkage, due to the presence of lone pairs of electrons.

Electron-poor regions (positive potential, typically colored blue to green) are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the aromatic ring and the methyl group.

An MEP map provides a nuanced picture of where a molecule is most likely to interact with other reagents, guiding the prediction of reaction outcomes. Without specific studies on this compound, a precise map and its interpretation remain hypothetical.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often utilizing methods like Density Functional Theory (DFT), are crucial for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, and any intermediate transition states, chemists can determine the favorability and rate of a reaction pathway.

For this compound, theoretical investigations could explore a variety of transformations:

Claisen Rearrangement: The allyloxy group could undergo a thermal or acid-catalyzed Claisen rearrangement. Computational modeling could predict the activation energy for this pericyclic reaction and determine the structure of the resulting substituted phenol.

Hydrolysis: The reaction mechanism for the acidic or basic hydrolysis of the methyl ester group could be modeled to understand the energetics of the tetrahedral intermediates and transition states.

Electrophilic Aromatic Substitution: The influence of the existing acetyl and allyloxy substituents on the regioselectivity of further electrophilic substitution on the benzene (B151609) ring could be theoretically assessed by analyzing the stability of the sigma complexes formed.

Currently, there are no published theoretical studies detailing the reaction mechanisms for this specific molecule.

Hyperpolarizability Calculations for Optical Properties

Hyperpolarizability is a quantum mechanical property that describes a molecule's nonlinear optical (NLO) response to an applied electric field, such as that from a high-intensity laser. Molecules with significant hyperpolarizability are valuable for applications in photonics and optoelectronics.

The first hyperpolarizability (β) can be calculated using computational methods. Its magnitude is strongly influenced by the molecular structure, particularly the presence of electron-donating groups and electron-accepting groups linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for a high NLO response.

In this compound, the molecule possesses:

An electron-donating allyloxy group.

Electron-accepting acetyl and methyl ester groups.

A π-conjugated benzene ring linking these groups.

This structure suggests a potential for NLO activity. Computational calculations would provide quantitative values for the hyperpolarizability tensor components. A hypothetical data table summarizing such results is presented below to illustrate how these findings would be reported.

Hypothetical Computational Data for this compound

| Computational Parameter | Description | Hypothetical Value |

| μ (Debye) | Total dipole moment | Data not available |

| α (a.u.) | Mean polarizability | Data not available |

| β (a.u.) | First hyperpolarizability | Data not available |

No experimental or theoretical data for these parameters are available in the searched literature.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Allyloxy Moiety

The allyloxy group is a key site for several important organic reactions, including polymerizations, cycloadditions, rearrangements, and deprotection.

The allyl group of Methyl 3-acetyl-4-(allyloxy)benzoate can theoretically participate in radical polymerization. In such a reaction, a radical initiator would homolytically cleave to form radicals, which then attack the double bond of the allyl group. youtube.com This process would generate a new radical on the adjacent carbon, which can then propagate by reacting with subsequent monomer units, ultimately forming a polymer chain. youtube.com The process involves initiation, propagation, and termination steps. youtube.com The structure of the resulting polymer would feature the benzoate (B1203000) derivative as a repeating side chain on a polyethylene (B3416737) backbone.

However, the radical polymerization of allylic compounds is often less efficient than for other alkenes, a phenomenon attributed to "degradative chain transfer." In this process, a growing polymer radical can abstract a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of a monomer molecule. This creates a resonance-stabilized allylic radical which is typically less reactive and less likely to initiate a new polymer chain, thus terminating or slowing the polymerization process.

The general scheme for a Diels-Alder reaction involving an allyl ether is as follows:

Reactants : An aryl allyl ether (dienophile) and a conjugated diene.

Mechanism : A concerted, pericyclic reaction forming two new carbon-carbon sigma bonds simultaneously. youtube.com

Product : A substituted cyclohexene (B86901) ring attached to the aryloxy group.

Intramolecular cyclizations are also a possibility, where the allyl group reacts with another functional group within the same molecule. wikipedia.org For instance, after a Claisen rearrangement (see section 5.1.3), the newly positioned allyl group could potentially undergo an intramolecular reaction, such as an ene reaction or cyclization onto the acetyl carbonyl, if conditions are suitable to form a new ring fused to the benzene (B151609) core. youtube.com

(3+2)-cycloaddition reactions involving oxyallyl cations are another class of reactions for forming five-membered rings. nih.gov While not a direct reaction of the starting material, derivatives could be synthesized to facilitate such transformations.

The Claisen rearrangement is a powerful, thermally-driven nih.govnih.gov-sigmatropic rearrangement specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orgorganic-chemistry.org When this compound is heated, it is expected to undergo a Claisen rearrangement, migrating the allyl group from the ether oxygen to an ortho position on the aromatic ring. libretexts.org

The reaction proceeds through a concerted, cyclic transition state. libretexts.org Given the substitution pattern of this compound, the allyl group has two possible ortho positions for migration: C-3 (adjacent to the acetyl group) or C-5. The regioselectivity of this rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the acetyl and methyl ester groups present in this molecule, tend to favor the migration of the allyl group to the position meta to them. researchgate.netrsc.org Therefore, migration to the C-5 position is predicted to be the major pathway, leading to the formation of Methyl 5-allyl-3-acetyl-4-hydroxybenzoate.

If both ortho positions were blocked, the reaction could proceed via a two-step process involving migration to the para position. organic-chemistry.org

Table 1: Predicted Outcome of Claisen Rearrangement

| Starting Material | Reaction Type | Predicted Major Product | Key Influencing Factors |

|---|---|---|---|

| This compound | Thermal nih.govnih.gov-Sigmatropic Rearrangement | Methyl 5-allyl-3-acetyl-4-hydroxybenzoate | Electron-withdrawing acetyl and ester groups direct migration to C-5. researchgate.netrsc.org |

The allyl group is frequently used as a protecting group for phenols and alcohols because it is stable under many conditions but can be selectively removed. Catalytic methods are often employed for the deprotection of allyl ethers.

One common strategy involves isomerization of the allyl ether to the corresponding prop-1-enyl ether, followed by acidic or oxidative cleavage. Nickel hydride catalysts, in the presence of a Brønsted acid like p-toluenesulfonic acid (TsOH), can efficiently catalyze this isomerization, with subsequent hydrolysis cleaving the ether bond to yield the free phenol. organic-chemistry.org

Palladium catalysts are also widely used for deallylation. acs.orgacs.org In the presence of a Pd(0) catalyst and a suitable nucleophile (an allyl scavenger like aniline (B41778) or a hydride source), the allyl group can be cleaved to regenerate the phenol, Methyl 3-acetyl-4-hydroxybenzoate. The mechanism often involves the formation of a π-allyl palladium complex. acs.org Another palladium-catalyzed pathway involves reductive hydrolysis, where partial hydrogenation of the aromatic ring creates a reactive enol ether intermediate that is readily cleaved by water. pnnl.govresearchgate.netpnnl.gov

Table 2: Representative Catalytic Deallylation Methods

| Catalyst System | Mechanism Pathway | Product | Reference |

|---|---|---|---|

| Ni-H Precatalyst / TsOH·H₂O | Isomerization to enol ether followed by acid hydrolysis | Methyl 3-acetyl-4-hydroxybenzoate | organic-chemistry.org |

| Pd(0) / Nucleophilic Scavenger (e.g., Aniline) | Formation of a π-allyl palladium intermediate | Methyl 3-acetyl-4-hydroxybenzoate | acs.orgacs.org |

| Pd/C / H₂ in H₂O | Reductive hydrolysis via an enol ether intermediate | Methyl 3-acetyl-4-hydroxybenzoate | pnnl.govresearchgate.net |

Reactions at the Acetyl Moiety

The acetyl group, a methyl ketone attached to the aromatic ring, is a classic site for carbon-carbon bond formation through condensation reactions.

The acetyl group of this compound can undergo base-catalyzed condensation reactions. The protons on the methyl carbon of the acetyl group are acidic and can be removed by a base to form an enolate.

Claisen-Schmidt Condensation : This is a crossed-aldol condensation between a ketone (in this case, the acetophenone (B1666503) derivative) and an aromatic aldehyde that lacks α-protons, such as benzaldehyde. researchgate.netresearchgate.net In the presence of a base (e.g., NaOH, KOH), the enolate of this compound would act as the nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields an α,β-unsaturated ketone, commonly known as a chalcone. researchgate.netresearchgate.net

Knoevenagel Condensation : This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, or ethyl acetoacetate). mychemblog.comresearchgate.nettandfonline.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.comyoutube.com The active methylene compound is deprotonated to form a highly stabilized enolate, which then attacks the acetyl carbonyl of this compound. A subsequent dehydration step produces a new, highly functionalized α,β-unsaturated system. mychemblog.comjove.com

Claisen Condensation : While the classic Claisen condensation occurs between two esters, a mixed Claisen condensation can occur between an ester and a ketone. wikipedia.orgorganic-chemistry.org In this scenario, the enolate of the acetyl group could attack the carbonyl of another ester molecule (e.g., ethyl acetate), although this is generally less favorable than self-condensation of the ester. A more likely crossed-Claisen reaction would involve reacting this compound with a non-enolizable ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This would lead to the formation of a β-dicarbonyl compound.

Table 3: Potential Condensation Reactions at the Acetyl Moiety

| Reaction Name | Reactant Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt | Aromatic Aldehyde (e.g., Benzaldehyde) | Strong Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | Substituted Alkene |

| Mixed Claisen | Non-enolizable Ester (e.g., Ethyl Formate) | Strong Base (e.g., NaOEt) | β-Dicarbonyl Compound |

Reductions and Oxidations

The acetyl and allyl functional groups within this compound are susceptible to various reduction and oxidation reactions.

Reductions:

The acetyl group's carbonyl can be readily reduced to a secondary alcohol, yielding Methyl 3-(1-hydroxyethyl)-4-(allyloxy)benzoate. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). scribd.comblogspot.com For a more complete reduction of the carbonyl group to a methylene group (deoxygenation), converting the acetyl to an ethyl group, harsher methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are typically employed. Catalytic hydrogenation, for instance with a palladium-on-carbon (Pd/C) catalyst, can also achieve this transformation, often under milder conditions. dtu.dkrsc.org This method may also simultaneously reduce the allyl group's double bond.

The allyl group can be selectively hydrogenated to a propyl group in the presence of a suitable catalyst, such as Wilkinson's catalyst, which can minimize the reduction of the aromatic ring or the carbonyl group.

Oxidations:

The acetyl group is generally resistant to further oxidation under mild conditions without breaking carbon-carbon bonds. chemicalforums.com However, under more forceful conditions, such as with hot, alkaline potassium permanganate (B83412) followed by acidification, the methyl group of the acetyl moiety can be oxidized to a carboxylic acid, though this can be a challenging transformation. asianpubs.orgquora.com A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid converts the ketone into an ester (phenyl acetate (B1210297) derivative). ucla.eduthieme-connect.comtru.ca

The allyl group's double bond is susceptible to oxidative cleavage by reagents like ozone (ozonolysis) followed by a workup, or by strong oxidants like potassium permanganate, which would yield a diol under cold, dilute, and neutral/alkaline conditions, or cleave the bond entirely under harsher conditions.

| Functional Group | Reaction Type | Reagent(s) | Product |

| Acetyl (Ketone) | Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Acetyl (Ketone) | Reduction | H₂, Pd/C | Ethyl group |

| Acetyl (Ketone) | Oxidation | Peroxy acid (e.g., m-CPBA) | Ester (Baeyer-Villiger) |

| Allyl (Alkene) | Reduction | H₂, Pd/C | Propyl group |

| Allyl (Alkene) | Oxidation | Cold, dilute KMnO₄ | Diol |

| Allyl (Alkene) | Oxidation | O₃, then workup | Aldehyde/Carboxylic acid |

Other Functional Group Transformations

A significant reaction involving the allyloxy group is the Claisen rearrangement. wikipedia.orgacs.org This is a thermally-induced pericyclic reaction specific to allyl aryl ethers. wikipedia.orgucla.edu Upon heating, this compound is expected to undergo a ucla.eduucla.edu-sigmatropic rearrangement. The allyl group migrates from the ether oxygen to an adjacent ortho position on the benzene ring. vaia.com In this specific molecule, the ortho positions relative to the allyloxy group are C3 and C5. Since the C3 position is already substituted with an acetyl group, the rearrangement would likely occur at the C5 position, leading to the formation of Methyl 3-acetyl-5-allyl-4-hydroxybenzoate. This intramolecular rearrangement proceeds through a concerted, cyclic transition state. wikipedia.orgucla.edu

Modifications of the Benzoate Ester

The methyl benzoate functionality is a key site for derivatization through reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-acetyl-4-(allyloxy)benzoic acid, under either acidic or basic conditions. quora.comlibretexts.org Acid-catalyzed hydrolysis is an equilibrium process, typically carried out by heating the ester in water with a strong acid catalyst like sulfuric acid. quora.com Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. psu.edursc.org It is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, which yields the carboxylate salt. libretexts.orgnih.gov Subsequent acidification protonates the salt to give the free carboxylic acid.

Transesterification:

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.eduacs.org For example, reacting this compound with ethanol would yield Ethyl 3-acetyl-4-(allyloxy)benzoate and methanol. ucla.edu The reaction is an equilibrium, and an excess of the reactant alcohol is often used to drive the reaction towards the desired product. ucla.edu Various catalysts, including titanates and zinc compounds, have been shown to be effective for the transesterification of methyl benzoate. acs.orgacs.orggoogle.com

| Reaction Type | Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺, heat | 3-acetyl-4-(allyloxy)benzoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq), heat 2. H₃O⁺ | 3-acetyl-4-(allyloxy)benzoic acid |

| Transesterification | R'OH, H⁺ or base catalyst, heat | 3-acetyl-4-(allyloxy)benzoate ester of R'OH |

The methyl ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. acs.org While this reaction can be slow, it can be facilitated by heating or by using catalysts. researchgate.netresearchgate.net For instance, the reaction with aniline in the presence of a niobium(V) oxide catalyst can produce the corresponding anilide. researchgate.net Base-promoted amidation, for example using potassium tert-butoxide in DMSO, has also been reported for methyl benzoates. rsc.org This would convert this compound into the corresponding N-substituted 3-acetyl-4-(allyloxy)benzamide.

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a highly reactive intermediate that can readily react with a wide variety of nucleophiles, including amines to form amides, alcohols to form different esters, and carboxylates to form anhydrides, providing access to a broad range of carboxylic acid derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the benzene ring of this compound is a result of the combined directing effects of the three substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the existing substituents on the ring determine the position of the incoming electrophile. The directing effects are as follows:

Allyloxy group (-OCH₂CH=CH₂): This is an alkoxy group, which is an activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.comyoutube.com

Acetyl group (-COCH₃): This is a deactivating, meta-director. libretexts.orgyoutube.com It withdraws electron density from the ring through both induction and resonance, making the ring less reactive and directing incoming electrophiles to the meta position.

Methyl ester group (-COOCH₃): Similar to the acetyl group, this is a deactivating, meta-director that withdraws electron density from the ring. libretexts.org

The acetyl group at C3 is a meta-director, directing to C1 and C5. The methyl ester group at C1 is also a meta-director, directing to C3 and C5. Both deactivating groups, therefore, also direct towards the C5 position.

Given that all three substituents direct to the C5 position (or have it as one of their directed positions), it is the most likely site for electrophilic aromatic substitution. The strong activating effect of the allyloxy group should be sufficient to overcome the deactivation by the acetyl and ester groups, allowing reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions to occur, predominantly at the C5 position. youtube.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is less common for this type of substrate. NAS generally requires the presence of a strong electron-withdrawing group ortho or para to a good leaving group. In this molecule, there isn't a typical leaving group like a halide. While the allyloxy group could potentially be a leaving group, the ring is not sufficiently activated for nucleophilic attack under standard conditions. Therefore, nucleophilic aromatic substitution is not a primary mode of reactivity for this compound without further modification.

Applications in Advanced Materials Science

Development of Liquid Crystalline Materials

The benzoate (B1203000) moiety is a well-established component of mesogenic (liquid crystal-forming) structures. These materials combine the properties of conventional liquids and solid crystals, finding use in displays, sensors, and optical devices. aps.org

Methyl 3-acetyl-4-(allyloxy)benzoate serves as a key intermediate in the synthesis of monomers for side-chain liquid crystalline polymers (SCLCPs). In the typical architecture of an SCLCP, rigid mesogenic units are attached as side chains to a flexible polymer backbone, often via a spacer group. aps.orgnih.gov The synthesis process generally involves modifying the this compound molecule to create a polymerizable monomer. This monomer is then polymerized, frequently through free-radical polymerization, to form the final SCLCP. mdpi.comopenaccessjournals.com The benzoate portion of the molecule forms a critical part of the rigid mesogen, which is responsible for the liquid crystalline behavior. A series of azobenzene (B91143) side-chain liquid crystalline polymers, for instance, were synthesized using monomers containing an allyloxy benzoate structure, demonstrating the utility of this chemical arrangement. scientific.net

Thermotropic liquid crystals exhibit different phases as a function of temperature. nih.gov Polymers derived from benzoate-containing mesogens display a range of thermotropic behaviors, including nematic and smectic phases. scientific.netrsc.org The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has an additional layer of positional order. nih.gov

Table 1: Representative Mesophase Behavior in Benzoate-Containing Liquid Crystalline Polymers This table provides illustrative examples from literature and is not specific to polymers derived directly from this compound.

| Polymer Type | Mesogen Structure | Observed Mesophases | Reference |

| Azobenzene SCLCP | Azobenzene with allyloxy benzoate | Nematic | scientific.net |

| Poly(vinyl benzoate)-backbone MJLCP | Phenyl benzoate side-chain | Nematic, Smectic | rsc.org |

| Polyacrylate SCLCP | Bridged stilbene (B7821643) with ester groups | Nematic | mdpi.com |

Polymer Backbones and Graft Polymerization Techniques

Graft polymerization is a key technique for synthesizing SCLCPs. scientific.net In this method, the mesogenic side chains are attached to a pre-existing polymer backbone. A common approach is the hydrosilylation reaction, where an alkene-containing mesogen (such as one derived from the allyloxy group of this compound) is grafted onto a polymethylhydrosiloxane (B1170920) backbone using a platinum catalyst. openaccessjournals.comscientific.net This method allows for the nearly complete addition of the mesogen to the backbone, creating a well-defined SCLCP. openaccessjournals.com

Dendrimer Synthesis and Structural Architecture

Dendrimers are highly branched, tree-like macromolecules with a precise, well-defined structure. The allyloxy group in this compound makes it and its derivatives suitable for use in dendrimer construction. A novel approach to controlling dendritic architecture involves a "parallel monomer combination" strategy. cmu.edu In a demonstration of this method, a related compound, methyl-4-allyloxy-3,5-dihydroxybenzoate, was used as a key building block. cmu.edu This monomer was selected for its structural similarity to methyl-3,5-dihydroxybenzoate and for its allyloxy group, which serves as a specific point for further chemical modification within the dendrimer framework. cmu.edu By combining different "inner" and "outer" building blocks (synthons), a diverse family of poly(benzyl ether) dendrimers with a predetermined number and arrangement of internal allyloxy groups was synthesized. cmu.edu This precise placement of functional groups within the dendritic structure is critical for applications in drug delivery, catalysis, and molecular sequestration. cmu.edu

Specialty Chemical Synthesis and Functional Materials Development

This compound is a versatile intermediate for the synthesis of more complex specialty chemicals and functional materials. Its value lies in its distinct functional groups, which can be selectively targeted for chemical transformations.

The allyloxy group provides a reactive double bond for various addition reactions, such as hydrosilylation for grafting onto silicone backbones or for use in thiol-ene "click" chemistry. acs.orgcmu.edu

The acetyl group can undergo reactions typical of ketones, providing another site for chemical modification.

The methyl ester can be hydrolyzed to a carboxylic acid or transesterified, allowing for the connection of other molecular fragments.

This multifunctionality allows it to be a starting point for creating materials with tailored properties, including the liquid crystals and dendrimers discussed previously, as well as other advanced polymers and organic compounds.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition Applications

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, much like a lock and key. nih.gov These "plastic antibodies" are made by polymerizing functional monomers and a cross-linker in the presence of a template molecule. nih.govmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. mdpi.com

While direct use of this compound in published MIP literature is not prominent, its structure makes it a candidate for a functional monomer in MIP synthesis. The process would involve:

Complex Formation: The functional groups of the monomer (the ester and acetyl groups on the benzoate ring) would interact with a target template molecule through non-covalent interactions like hydrogen bonding or dipole-dipole forces.

Polymerization: The allyl group of the monomer would then participate in a polymerization reaction, typically with a cross-linking agent, to form a rigid three-dimensional polymer network around the template. frontiersin.org

Template Removal: The template molecule would be washed out, leaving the specific recognition sites within the polymer matrix. frontiersin.org

The resulting MIP would be capable of selectively rebinding the target molecule from a complex mixture, making it useful for applications in chemical sensing, separation science, and controlled drug release. nih.gov

Structure Property Relationship Studies in Specific Contexts

Influence of Molecular Conformation on Spectroscopic Signatures and Material Behavior

The conformation of the acetyl and methyl ester groups relative to the plane of the benzene (B151609) ring affects the degree of electronic conjugation. This, in turn, influences the absorption maxima in its Ultraviolet-Visible (UV-Vis) spectrum. In spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the conformation dictates the chemical environment of each atom. For instance, the spatial proximity of the allyl group's protons to the aromatic ring protons can be determined through advanced NMR techniques, providing insight into the preferred rotational conformation in solution.

Combined NMR and X-ray diffraction data on similar complex benzoate (B1203000) esters have shown that such molecules often exist exclusively in the enol tautomeric form in both solution and solid states. nih.govmdpi.com For Methyl 3-acetyl-4-(allyloxy)benzoate, while less likely to form a stable enol across the benzoate group, the acetyl group's conformation is key. The orientation of the carbonyls significantly impacts their characteristic stretching frequencies in an IR spectrum.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Signature/Chemical Shift |

| ¹H-NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm |

| Methoxy (B1213986) Protons (-OCH₃) | δ 3.8 - 4.0 ppm | |

| Acetyl Protons (-COCH₃) | δ 2.5 - 2.7 ppm | |

| Allyl Protons (-OCH₂CH=CH₂) | δ 4.6 - 6.2 ppm | |

| ¹³C-NMR | Carbonyl Carbons (C=O) | δ 165 - 197 ppm |

| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |

| Methoxy Carbon (-OCH₃) | δ 52 - 55 ppm | |

| IR Spectroscopy | Ester Carbonyl (C=O) | ~1720-1730 cm⁻¹ |

| Ketone Carbonyl (C=O) | ~1680-1690 cm⁻¹ | |

| C-O Ether Stretch | ~1250-1300 cm⁻¹ | |

| C=C Alkene Stretch | ~1640-1650 cm⁻¹ |

Note: The data in this table are predicted values based on typical ranges for the respective functional groups found in similar molecular environments. rsc.orgrsc.orgwisc.edu

Correlation between Molecular Structure and Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular structure, specifically the bond energies of its constituent parts. The thermal decomposition of a molecule typically begins at its weakest chemical bonds. In this compound, several potential initiation sites for thermal degradation exist, including the allyloxy ether linkage, the methyl ester group, and the acetyl group.

A literature survey on the decomposition of zinc(II) carboxylates shows that in an air atmosphere, the final product is often a metal oxide, indicating the complete breakdown of the organic ligand. researchgate.net While this compound lacks a metal, the principles of organic ligand decomposition are relevant. The thermal decomposition of aromatic nitro-compounds often initiates with the cleavage of the C-NO₂ bond. researchgate.net Analogously, for this compound, the C-O bonds of the ether and ester linkages are likely points of initial fragmentation under thermal stress.

The allyloxy group introduces a potential pathway for rearrangement or elimination reactions at elevated temperatures that is not present in simpler alkyl benzoates. The presence of multiple functional groups can also lead to complex, multi-step decomposition processes. Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine the precise decomposition temperatures and thermodynamic parameters. Studies on related benzoate structures show that decomposition patterns are heavily influenced by the nature and position of substituents on the aromatic ring. researchgate.net

Table 2: Estimated Bond Dissociation Energies (BDE) of Key Bonds

| Bond | Bond Type | Typical BDE (kJ/mol) | Implication for Thermal Stability |

| Ar-O (ether) | Aromatic C - Oxygen | ~358 | A relatively strong bond, but the allylic C-O is weaker. |

| O-CH₂ (allyl) | Allylic C - Oxygen | ~240 | Likely one of the weakest bonds and a probable initiation site for decomposition. |

| Ar-C (acetyl) | Aromatic C - Carbonyl C | ~413 | A strong bond, less likely to be the primary point of cleavage. |

| Ar-C (ester) | Aromatic C - Carbonyl C | ~413 | A strong bond, similar to the acetyl linkage. |

| O-CH₃ (ester) | Oxygen - Methyl C | ~353 | Stronger than the allylic ether bond but a potential cleavage site. |

Note: BDE values are generalized and can vary based on the specific molecular context. The data suggests that the allylic C-O bond is the most probable site for initial thermal decomposition.

Impact of Substituent Effects on Reactivity Profiles

The chemical reactivity of this compound is governed by the electronic effects of its three substituents on the benzene ring. These groups modulate the electron density of the aromatic system and influence the reactivity of the carbonyl centers.

Allyloxy Group (-OCH₂CH=CH₂): This group acts as an activating group for electrophilic aromatic substitution. The oxygen atom donates electron density to the ring via resonance (a +R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This donation increases the nucleophilicity of the ring, particularly at the ortho and para positions.

Acetyl Group (-COCH₃): This is a deactivating group. Both its inductive and resonance effects (-I, -R) withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position.

Methyl Ester Group (-COOCH₃): Similar to the acetyl group, the methyl ester is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects (-I, -R).

The reactivity of the carbonyl groups is also affected. The electron-donating allyloxy group can slightly increase the electron density on the acetyl carbonyl's oxygen, potentially influencing its ability to act as a hydrogen bond acceptor. Conversely, the electron-withdrawing nature of the aromatic ring (as influenced by the other substituents) affects the electrophilicity of the carbonyl carbons in the acetyl and ester groups, influencing their susceptibility to nucleophilic attack. Studies on substituted acetophenones show a clear correlation between the electronic nature of substituents and the rates of reactions like halogenation and photoreactivity. acs.orgacs.orgcdnsciencepub.com

Table 3: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -COOCH₃ | 1 | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

| -COCH₃ | 3 | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

| -O-allyl | 4 | Withdrawing (-I) | Donating (+R) | Activating | Ortho, Para |

Principles of Ligand Design and Molecular Interaction Characteristics

This compound possesses several structural features that make it a candidate for ligand design in coordination chemistry and molecular recognition. The principles of its design as a ligand revolve around its potential donor atoms and its capacity for various non-covalent interactions.

The primary donor sites for metal coordination are the oxygen atoms of the carbonyl groups (from both the acetyl and ester functions) and the oxygen of the allyloxy ether. These oxygen atoms possess lone pairs of electrons and can act as Lewis bases to coordinate with metal ions. Depending on the metal ion's size, charge, and preferred coordination geometry, the molecule could potentially act as a bidentate ligand, coordinating through the acetyl oxygen and the ether oxygen, forming a stable chelate ring.

Beyond metal coordination, the molecule can engage in a variety of molecular interactions crucial for binding to biological targets like proteins or for self-assembly into supramolecular structures. mdpi.comnih.gov

Hydrogen Bonding: The carbonyl oxygens are effective hydrogen bond acceptors, allowing them to interact with hydrogen bond donors such as the N-H groups of protein backbones or water molecules. nih.gov

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems, a common feature in the binding pockets of proteins.

Hydrophobic Interactions: The allyl group and the methyl group of the ester provide hydrophobic character, which can be crucial for binding to nonpolar cavities in a receptor.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to its polar carbonyl and ether groups, enabling electrostatic interactions.

The design of derivatives based on this scaffold could involve modifying the substituents to fine-tune these interaction capabilities. For example, replacing the methyl ester with a carboxylic acid could introduce a strong hydrogen bond donor/acceptor and a potential ionic interaction site. Such strategic modifications are central to the design of benzoate derivatives for various applications, including their use as antiproliferative agents or as molecules with specific nerve growth factor-like activity. google.comgoogle.com

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthetic utility of Methyl 3-acetyl-4-(allyloxy)benzoate lies in its potential to serve as a precursor for more complex molecules, particularly substituted benzofurans. rsc.orgrsc.org The core transformations, such as the Claisen rearrangement of the allyl ether moiety and subsequent cyclization reactions, are prime targets for catalytic innovation. Future research is increasingly focused on moving beyond traditional stoichiometric reagents and harsh reaction conditions towards more efficient, selective, and sustainable catalytic protocols.

Transition-metal catalysis remains a fertile ground for discovery. acs.org While palladium and copper catalysts have been cornerstones in benzofuran (B130515) synthesis, for instance in Sonogashira coupling followed by intramolecular cyclization, newer systems are emerging. acs.orgnih.gov Research is anticipated to delve into:

Earth-Abundant Metal Catalysis: Exploration of catalysts based on metals like nickel and copper is expanding, offering potentially more cost-effective and sustainable synthetic routes. acs.org For example, nickel catalysts have been shown to provide the necessary activation energy for intramolecular nucleophilic additions to furnish benzofuran derivatives. acs.orgnih.gov

Photocatalysis: Visible-light-mediated catalysis represents a paradigm shift, offering mild reaction conditions and unique reactivity pathways. nih.gov Future work will likely explore the use of photosensitizers to drive the cyclization and functionalization of precursors derived from this compound.

Lewis and Brønsted Acid Catalysis: The use of scandium triflate and other Lewis acids has proven effective for cycloaddition reactions in the synthesis of amino-substituted benzofurans. nih.gov Further investigation into novel and highly selective acid catalysts for cascade reactions could streamline the synthesis of complex benzofurans from simple precursors. rsc.org

Enzymatic and Bio-inspired Catalysis: Nature utilizes enzymes like chorismate mutase to catalyze Claisen rearrangements with remarkable efficiency. masterorganicchemistry.compnas.org Future research may focus on developing artificial enzymes or biomimetic catalysts that can perform similar transformations on substrates like this compound under mild, aqueous conditions.

The development of these catalytic systems aims to improve yield, enhance functional group tolerance, and reduce the environmental impact of synthetic sequences involving this and related compounds. rsc.org

| Catalyst Type | Example System | Potential Application in Benzofuran Synthesis | Reference |

| Transition Metal | Palladium-Copper (Sonogashira) | Coupling of terminal alkynes and iodophenols for intramolecular cyclization. | nih.gov |

| Nickel-based | Activation for intramolecular nucleophilic addition reactions. | acs.orgnih.gov | |

| Rhodium-based | Annulation via C-H activation and migratory insertion. | nih.gov | |

| Photocatalysis | Visible-light-promoted | Generation of radical intermediates for cyclization reactions. | nih.gov |

| Acid Catalysis | Scandium triflate (Lewis Acid) | [4+1] cycloaddition reactions for substituted benzofurans. | nih.gov |

| Acetic Acid (Brønsted Acid) | One-pot synthesis from benzoquinones. | nih.gov | |

| Biocatalysis | Chorismate Mutase (Enzyme) | Catalyzing Claisen rearrangements in nature. | masterorganicchemistry.com |

Advanced In-Situ Spectroscopic Probes for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The shift from traditional offline analysis (e.g., TLC, HPLC) to real-time, in-situ monitoring represents a significant trend in modern organic chemistry. mt.commt.com For reactions involving this compound, such as the Claisen rearrangement or subsequent cyclizations, advanced spectroscopic techniques can provide invaluable insights.

Future research will focus on the broader implementation and integration of:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the continuous monitoring of the concentration of reactants, intermediates, and products directly in the reaction vessel. nih.govyoutube.com This enables the precise determination of reaction kinetics, identification of transient intermediates, and rapid optimization of reaction conditions (e.g., temperature, catalyst loading). nih.govyoutube.com For instance, monitoring the disappearance of the allyl ether vibrational bands and the appearance of a new phenolic C-O stretch could precisely track the progress of a Claisen rearrangement.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, making it a powerful tool for mechanistic studies. iastate.edu By running reactions directly in an NMR tube, researchers can observe the formation and transformation of all NMR-active species in real-time. iastate.edu This is particularly useful for distinguishing between isomers and identifying unexpected reaction pathways.

Combined Spectroscopic Approaches: The true power lies in combining multiple in-situ techniques. mt.com The combination of FTIR, which excels at tracking functional group changes, with NMR, which provides detailed structural data, offers a comprehensive picture of the reaction dynamics. mt.com This dual-monitoring approach can validate reaction models and uncover subtle mechanistic details that might be missed by a single technique. mt.com

The data generated from these advanced methods will be essential for developing robust and scalable syntheses, facilitating process control, and building accurate kinetic models for reactions involving functionalized benzoates. acs.org

| Spectroscopic Technique | Information Gained | Application Example | Reference |

| In-Situ FTIR | Real-time concentration profiles, reaction kinetics, functional group changes. | Monitoring carbonyl and ether stretches during rearrangement and cyclization. | nih.govyoutube.com |

| In-Situ NMR | Detailed structural information, identification of intermediates and isomers, mechanistic pathways. | Observing the structural evolution from allyl ether to the rearranged phenol. | mt.comiastate.edu |

| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and in aqueous media. | Monitoring reactions where water is a solvent or byproduct. | researchgate.net |

| UV-Vis Spectroscopy | Tracking changes in conjugation and chromophores. | Observing the formation of conjugated systems during benzofuran ring closure. | researchgate.net |

Integration with Supramolecular Chemistry for Hierarchical Assemblies

Beyond its role as a synthetic intermediate, the structural motifs accessible from this compound are of great interest in supramolecular chemistry and materials science. nih.gov The aromatic core and versatile functional groups can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. Hierarchical self-assembly, where molecules first form primary nanostructures that then organize into larger, more complex architectures, is a key trend. researchgate.net

Future research is expected to explore:

Designed Molecular Building Blocks: Modifying the structure of this compound or its derivatives to include specific non-covalent interaction sites. This could involve incorporating moieties capable of hydrogen bonding, π–π stacking, or metal coordination. nih.gov For example, converting the ester to an amide or tethering peptide sequences could introduce strong and directional hydrogen bonding capabilities. nih.govrsc.org

Control of Self-Assembly Pathways: Investigating how changes in the molecular structure and external conditions (e.g., solvent, temperature, pH) can be used to control the self-assembly process. rsc.org This could lead to the formation of specific nanostructures, such as fibers, sheets, or vesicles, from benzofuran-based building blocks. researchgate.net The interplay between hydrophobic effects and π–π interactions in aromatic-functionalized amphiphiles is a key area of study. acs.org

Functional Supramolecular Polymers: Creating dynamic and adaptive materials through the hierarchical self-assembly of aromatic conjugates. nih.gov These materials could exhibit "life-like" properties, such as self-healing or responsiveness to external stimuli, driven by the reversible nature of non-covalent bonds. nih.govrsc.org The combination of dynamic covalent chemistry with supramolecular polymerization offers a powerful strategy for creating complex and functional systems. researchgate.net

By leveraging the principles of molecular recognition and self-assembly, derivatives of this compound could become fundamental components in the bottom-up fabrication of advanced functional materials.

Development of Photoresponsive Materials and Optoelectronic Applications

The benzofuran core, which can be synthesized from precursors like this compound, is a privileged scaffold in materials science due to its excellent thermal stability, high fluorescence quantum yields, and favorable electrochemical properties. nih.gov These characteristics make benzofuran derivatives highly promising candidates for a range of photoresponsive and optoelectronic applications.

Emerging trends and future research directions include:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives, particularly those integrated into larger conjugated systems like benzothieno[3,2-b]benzofuran (BTBF), are being actively investigated as blue-light emitters and charge-transporting materials in OLEDs. nih.govacs.orgacs.org Future work will focus on synthesizing novel substituted benzofurans to fine-tune their emission color, improve quantum efficiency, and enhance device stability. acs.org

Photoresponsive ("Smart") Materials: The integration of photoswitchable molecules, such as azobenzenes or spiropyrans, with benzofuran-containing structures could lead to materials whose properties can be controlled by light. nih.gov This could enable applications in areas like controlled drug delivery, photo-switchable hydrogels, and optical data storage. nih.gov

Organic Field-Effect Transistors (OFETs) and Phototransistors: The rigid, planar structure of fused-ring systems containing benzofuran facilitates efficient π-stacking and charge transport. acs.org Research into new BTBF derivatives has already demonstrated high charge carrier mobilities. acs.org Future efforts will aim to optimize molecular packing and energy levels to develop high-performance semiconductors for next-generation flexible electronics. acs.org

Fluorescent Probes and Sensors: The inherent fluorescence of many benzofuran derivatives makes them suitable for use as fluorescent markers in biological imaging or as chemosensors. nih.gov Research will likely focus on designing molecules where the fluorescence is sensitive to specific analytes or environmental conditions (e.g., pH, polarity), enabling their use as diagnostic tools. nih.gov

The ability to systematically modify the benzofuran skeleton through precursors like this compound provides a powerful platform for the rational design of new materials with tailored optical and electronic properties. researchgate.net

| Application Area | Key Property of Benzofuran Derivatives | Future Research Goal | Reference |

| OLEDs | High fluorescence quantum yield, thermal stability, blue emission. | Tuning emission spectra, increasing efficiency and device lifetime. | nih.govacs.orgacs.org |

| OFETs | High charge carrier mobility due to efficient π-stacking. | Optimizing molecular design for higher mobility and stability in transistors. | acs.org |

| Photoresponsive Materials | Can be functionalized with photoswitches (e.g., azobenzene). | Development of light-controlled materials for drug delivery and data storage. | nih.gov |

| Fluorescent Probes | Strong fluorescence and sensitivity to the chemical environment. | Designing highly specific sensors for biological and environmental monitoring. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.